molecular formula C9H20N2O B13189286 N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide

Cat. No.: B13189286
M. Wt: 172.27 g/mol
InChI Key: SWXUJDNOCZVOFT-UHFFFAOYSA-N
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Description

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide is a chemical compound with a unique structure that includes an amino group and a dimethylpropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide typically involves the reaction of 2,2-dimethylpropanoyl chloride with 1-amino-2-methylpropan-2-ol under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled temperature and pressure conditions. The product is then isolated and purified using industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while reduction may produce various amines.

Scientific Research Applications

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein modifications.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with various biological molecules, influencing their structure and function. The compound may also participate in enzymatic reactions, acting as a substrate or inhibitor, depending on the context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-amino-2-methylpropan-2-yl)methanesulfonamide hydrochloride
  • N-(1-amino-2-methylpropan-2-yl)-2-chlorobenzenesulfonamide
  • N-(1-amino-2-methylpropan-2-yl)naphthalene-2-sulfonamide

Uniqueness

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide is unique due to its specific structural features, which include the combination of an amino group and a dimethylpropanamide moiety. This unique structure imparts specific chemical and biological properties that differentiate it from similar compounds.

Properties

Molecular Formula

C9H20N2O

Molecular Weight

172.27 g/mol

IUPAC Name

N-(1-amino-2-methylpropan-2-yl)-2,2-dimethylpropanamide

InChI

InChI=1S/C9H20N2O/c1-8(2,3)7(12)11-9(4,5)6-10/h6,10H2,1-5H3,(H,11,12)

InChI Key

SWXUJDNOCZVOFT-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)NC(C)(C)CN

Origin of Product

United States

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